molecular formula C19H20N4O B4668422 N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4668422
M. Wt: 320.4 g/mol
InChI Key: ZKYLWGXWJQOZKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the “click chemistry” approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields .

  • Step 1: Synthesis of Azide Intermediate

      Reagents: Benzyl bromide, sodium azide

      Conditions: Reflux in an appropriate solvent (e.g., DMF)

      Product: Benzyl azide

  • Step 2: CuAAC Reaction

      Reagents: Benzyl azide, phenylacetylene, copper(I) catalyst

      Conditions: Room temperature, aqueous or organic solvent

      Product: 1-benzyl-1-phenyl-1H-1,2,3-triazole

  • Step 3: Propylation and Carboxamidation

      Reagents: Propyl bromide, carboxamide derivative

      Conditions: Base (e.g., K2CO3), appropriate solvent

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized using strong oxidizing agents.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines)

Major Products Formed

    Oxidation: Formation of triazole N-oxides

    Reduction: Formation of reduced triazole derivatives

    Substitution: Formation of substituted benzyl or phenyl derivatives

Scientific Research Applications

N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1-phenyl-1H-1,2,3-triazole
  • 1-benzyl-1-phenyl-5-methyl-1H-1,2,3-triazole
  • 1-benzyl-1-phenyl-5-ethyl-1H-1,2,3-triazole

Uniqueness

N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group and carboxamide functionality can enhance its interaction with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

N-benzyl-1-phenyl-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-9-17-18(19(24)20-14-15-10-5-3-6-11-15)21-22-23(17)16-12-7-4-8-13-16/h3-8,10-13H,2,9,14H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYLWGXWJQOZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-1-phenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.